molecular formula C7H4F2N2 B171853 4-Amino-3,5-difluorobenzonitrile CAS No. 110301-23-0

4-Amino-3,5-difluorobenzonitrile

Cat. No. B171853
M. Wt: 154.12 g/mol
InChI Key: KVHGANXAAWNSFM-UHFFFAOYSA-N
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Patent
US05354502

Procedure details

340 g (1.63 mol) of 4-bromo-2,6-difluoroaniline, 223 g (2.5 mol) of CuCN and 800 cm3 of NMP were refluxed for 1.5 hours on a mantle heater. The reaction solution was cooled to room temperature, and after adding 300 cm3 of EDA, it was poured into 2,000 cm3 of water, extracted with hexane, and washed with an aqueous EDA solution and ice. The hexane was removed, and the residue was distilled under reduced pressure (b. p. 143° C./6mmHg) to obtain 108 g (0.7 mol) of 4-amino-3,5-difluorobenzonitrile.
Quantity
340 g
Type
reactant
Reaction Step One
Name
Quantity
223 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.[C:11]([Cu])#[N:12].CN1C(=O)CCC1>O>[NH2:6][C:5]1[C:7]([F:9])=[CH:8][C:2]([C:11]#[N:12])=[CH:3][C:4]=1[F:10]

Inputs

Step One
Name
Quantity
340 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)F)F
Name
Quantity
223 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
800 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after adding 300 cm3 of EDA, it
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
WASH
Type
WASH
Details
washed with an aqueous EDA solution and ice
CUSTOM
Type
CUSTOM
Details
The hexane was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure (b. p. 143° C./6mmHg)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.7 mol
AMOUNT: MASS 108 g
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.